molecular formula C14H19NO2 B8279947 1-(4-Methoxybenzyl)piperidine-4-carbaldehyde CAS No. 467423-21-8

1-(4-Methoxybenzyl)piperidine-4-carbaldehyde

Cat. No. B8279947
Key on ui cas rn: 467423-21-8
M. Wt: 233.31 g/mol
InChI Key: ZWTYZKNHWVMOSC-UHFFFAOYSA-N
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Patent
US08106055B2

Procedure details

A 1.5 M solution of diisobutylaluminium hydride in toluene (3.12 ml, 4.68 mmol) was added dropwise to a solution of methyl 1-(4-methoxybenzyl)piperidine-4-carboxylate (1.23 g, 4.68 mmol) in toluene (30 ml) under argon at −78° C. in the course of 30 min and the mixture was then stirred at this temperature for 30 min. Thereafter, methanol (15 ml) was added dropwise such that the internal temperature remained at −78° C., before the mixture was then slowly warmed to room temperature. Saturated sodium chloride solution (20 ml) was added to the reaction mixture and the suspension was filtered through sea sand. The organic phase was dried with sodium sulfate and concentrated i. vac. The residue was purified by flash chromatography with cyclohexane/ethyl acetate (1:3).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 1-(4-methoxybenzyl)piperidine-4-carboxylate
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[CH3:11][O:12][C:13]1[CH:29]=[CH:28][C:16]([CH2:17][N:18]2[CH2:23][CH2:22][CH:21]([C:24](OC)=[O:25])[CH2:20][CH2:19]2)=[CH:15][CH:14]=1.CO.[Cl-].[Na+]>C1(C)C=CC=CC=1>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:17][N:18]2[CH2:23][CH2:22][CH:21]([CH:24]=[O:25])[CH2:20][CH2:19]2)=[CH:28][CH:29]=1 |f:0.1,4.5|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
methyl 1-(4-methoxybenzyl)piperidine-4-carboxylate
Quantity
1.23 g
Type
reactant
Smiles
COC1=CC=C(CN2CCC(CC2)C(=O)OC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained at −78° C., before the mixture
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through sea sand
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated i
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with cyclohexane/ethyl acetate (1:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=C(CN2CCC(CC2)C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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